Product packaging for 2-Methoxy-3-piperazin-1-ylpropan-1-ol(Cat. No.:)

2-Methoxy-3-piperazin-1-ylpropan-1-ol

Cat. No.: B13835298
M. Wt: 174.24 g/mol
InChI Key: CIPQCVIPGZJCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methoxy-3-piperazin-1-ylpropan-1-ol is a chemical building block of significant interest in advanced organic synthesis and medicinal chemistry research. Its structure incorporates a piperazine ring, widely recognized as a "privileged scaffold" in drug discovery for its ability to contribute to favorable interactions with biological targets . The propanol backbone serves as a versatile linker, providing a defined spatial relationship between the piperazine and other functional groups, which is crucial for molecular recognition . The methoxy group plays a key role in fine-tuning the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, making it a valuable moiety for optimizing drug-like candidates . This compound is primarily utilized as a synthetic intermediate for constructing more complex molecules. Its piperazine nitrogen atoms are amenable to further derivatization through reactions like acylation, sulfonylation, and alkylation, while the hydroxyl group offers an additional handle for functionalization . This dual reactivity makes it a highly flexible starting point in multi-step synthetic campaigns, particularly for exploring structure-activity relationships (SAR) in lead optimization programs. Research into analogs featuring the piperazine-propanol architecture has demonstrated their potential in various domains, including the development of ligands for central nervous system (CNS) targets and the discovery of novel radioprotective agents . As with all materials of this nature, this compound is intended for research purposes only and is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O2 B13835298 2-Methoxy-3-piperazin-1-ylpropan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

2-methoxy-3-piperazin-1-ylpropan-1-ol

InChI

InChI=1S/C8H18N2O2/c1-12-8(7-11)6-10-4-2-9-3-5-10/h8-9,11H,2-7H2,1H3

InChI Key

CIPQCVIPGZJCBL-UHFFFAOYSA-N

Canonical SMILES

COC(CN1CCNCC1)CO

Origin of Product

United States

Sophisticated Synthetic Methodologies for 2 Methoxy 3 Piperazin 1 Ylpropan 1 Ol and Its Derivatives

Optimized Reaction Pathways for Primary Synthesis

Primary synthesis routes focus on the construction of the racemic molecular backbone through reliable and high-yielding chemical reactions. Key strategies involve the formation of the carbon-nitrogen bond between the piperazine (B1678402) moiety and the three-carbon propanol (B110389) chain.

Epoxidation and Nucleophilic Ring Opening Strategies

A cornerstone in the synthesis of β-amino alcohols is the nucleophilic ring-opening of epoxides. nih.govfigshare.com This approach is highly effective due to the high reactivity of the strained three-membered epoxide ring. For the synthesis of 2-Methoxy-3-piperazin-1-ylpropan-1-ol, the strategy involves the reaction of a suitable epoxide precursor, 2-(methoxymethyl)oxirane, with piperazine.

The mechanism follows a classic SN2 pathway, where one of the nitrogen atoms of the piperazine ring acts as the nucleophile. researchgate.net It attacks one of the electrophilic carbon atoms of the epoxide ring. In the case of 2-(methoxymethyl)oxirane, the attack preferentially occurs at the less sterically hindered terminal carbon atom, leading to the desired 1-piperazinyl-substituted product. The reaction is typically conducted in a protic solvent, such as an alcohol, which facilitates the protonation of the resulting alkoxide ion in the final step to yield the hydroxyl group of the propanol. Lewis acids can also be employed as catalysts to enhance the reactivity of the epoxide ring. nih.govfigshare.com

Table 1: Representative Conditions for Epoxide Ring Opening

Epoxide PrecursorNucleophileSolventCatalyst/ConditionsProduct
2-(methoxymethyl)oxiranePiperazineMethanol or Ethanol (B145695)RefluxThis compound
2-(methoxymethyl)oxiranePiperazineAcetonitrile (B52724)Al(OTf)3, Room TempThis compound

Alkylation and Amine Functionalization Approaches

An alternative and equally viable pathway is the direct alkylation of piperazine. This method involves the nucleophilic substitution of a suitable alkyl halide by the secondary amine of the piperazine ring. The key precursor for this synthesis is a 3-halo-2-methoxypropan-1-ol, such as 3-chloro-2-methoxypropan-1-ol.

In this reaction, piperazine, acting as the nucleophile, displaces the halide from the propanol derivative. Typically, an excess of piperazine is used to act as both the nucleophile and a base to neutralize the hydrogen halide formed as a byproduct. Alternatively, an external inorganic base like potassium carbonate can be added to the reaction mixture. This prevents the protonation of the piperazine, which would render it non-nucleophilic. The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being preferred to facilitate the SN2 reaction.

Utilization of Precursors and Intermediate Derivatization

The efficiency of the primary synthesis routes is heavily dependent on the availability and preparation of key precursors. For the epoxidation strategy, the precursor 2-(methoxymethyl)oxirane can be synthesized from allyl alcohol. This involves the protection of the hydroxyl group, followed by epoxidation of the double bond and subsequent deprotection.

For the alkylation approach, the precursor 3-chloro-2-methoxypropan-1-ol can be prepared from glycerol. A multi-step process involving protection of the hydroxyl groups, selective chlorination, and methylation provides the required intermediate.

A related compound, 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol, is synthesized by reacting 2-methoxyphenol with epichlorohydrin (B41342) to form an intermediate epoxide, which is then reacted with piperazine. smolecule.com This highlights a common industrial strategy where a phenoxy group is first installed, followed by the piperazine addition. While structurally different from the target compound, this method underscores the modularity of using epichlorohydrin and its derivatives as versatile three-carbon building blocks.

Stereoselective Synthesis and Chiral Resolution Techniques

The presence of a stereocenter at the C2 position of this compound necessitates the use of stereoselective methods to obtain enantiomerically pure forms, which is often crucial for biological applications.

Asymmetric Synthesis Approaches for Enantiomeric Forms

Asymmetric synthesis aims to directly produce a single enantiomer, thereby avoiding the need for resolving a racemic mixture. Key approaches for synthesizing chiral β-amino alcohols include asymmetric epoxidation and asymmetric aminolysis. acs.orgthieme-connect.com

One powerful method is the Sharpless asymmetric epoxidation, which can be used to create chiral epoxides from prochiral allylic alcohols. researchgate.netacs.org For this specific target, an appropriate allylic alcohol precursor could be subjected to Sharpless epoxidation conditions using a titanium tetraisopropoxide catalyst, a chiral tartrate ester (such as diethyl tartrate, DET), and an oxidant. The resulting chiral epoxide can then undergo nucleophilic ring-opening with piperazine. The stereochemistry of the final product is well-defined by the configuration of the chiral epoxide intermediate.

Another strategy is the catalytic asymmetric ring-opening of a meso-epoxide with an amine nucleophile. thieme-connect.com This involves using a chiral catalyst system that preferentially facilitates the attack of the amine on one of the two enantiotopic carbons of the epoxide, leading to a highly enantioenriched product.

Table 2: Asymmetric Synthesis Strategies

StrategyKey Reagents/CatalystsChiral IntermediatePotential Enantiomeric Excess (ee)
Sharpless Asymmetric EpoxidationTi(OiPr)4, (+)- or (-)-DET, t-BuOOHChiral 2-(methoxymethyl)oxirane>90%
Asymmetric AminolysisChiral Lewis Acid (e.g., Cr(Salen)Cl), PiperazineProchiral epoxideUp to 99% acs.org
Enzymatic Reductive AminationTransaminase, Amine DonorMethoxyacetone precursor google.com>99% google.comnih.gov

Kinetic Resolution Methodologies in Piperazine-Propanol Synthesis

Kinetic resolution is a widely used technique to separate a racemic mixture. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, most commonly an enzyme. jocpr.com For the racemic this compound, enzymatic kinetic resolution via acylation is a highly effective method. nih.gov

In this process, a lipase (B570770) enzyme, such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL), is used to catalyze the acylation of the primary alcohol group with an acyl donor like vinyl acetate. The enzyme selectively acylates one enantiomer at a much faster rate than the other. For example, the (R)-enantiomer might be rapidly converted to its corresponding ester, leaving the unreacted (S)-enantiomer in high enantiomeric purity. The reaction can be stopped at approximately 50% conversion, after which the acylated enantiomer and the unreacted alcohol enantiomer can be separated by standard chromatographic techniques. This method provides access to both enantiomers of the target compound. mdpi.comnih.gov

Green Chemistry and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have been pivotal in guiding the development of new synthetic methodologies. For piperazine derivatives, this has led to the adoption of techniques that reduce energy consumption, minimize waste, and utilize less hazardous materials. Microwave-assisted synthesis and the development of highly efficient catalysts are at the forefront of these sustainable approaches.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. chemicaljournals.com The selective absorption of microwave energy by polar molecules results in rapid and uniform heating, which can significantly enhance reaction rates. chemicaljournals.com This technique has been successfully applied to the synthesis of various piperazine derivatives, demonstrating its alignment with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. mdpi.comnih.gov

The optimization of microwave-assisted synthesis involves systematically varying parameters such as temperature, irradiation power, solvent, and reaction time to achieve the best possible outcome. For instance, in the synthesis of related heterocyclic structures like diketopiperazines, water has been shown to be an effective solvent under microwave irradiation, yielding excellent results in a fraction of the time required by conventional methods. nih.gov A study on the cyclization of Nα-Boc-dipeptidyl esters demonstrated that optimal conditions of 200 °C and 300 W for 5 minutes in water resulted in an 89% yield. nih.gov This represents a dramatic reduction from the hours or even days that conventional methods might require. chemicaljournals.combeilstein-journals.org

Interactive Table: Optimization of Microwave-Assisted Synthesis Parameters for a Model Reaction nih.gov

Entry Solvent Temperature (°C) Power (W) Time (min) Yield (%)
1 Toluene 200 300 5 0
2 Toluene/Isopropanol 200 300 5 0
3 Xylene 200 300 5 0
4 DMF 200 300 5 35
5 Water 150 200 5 70
6 Water 200 300 5 89
7 Water 220 300 10 85

This data illustrates the profound impact of solvent and temperature optimization in microwave-assisted synthesis. The use of microwave irradiation can make reactions more efficient and sustainable, particularly when benign solvents like water are employed. nih.gov Furthermore, solvent-free methods, where reactants are irradiated on a solid support like alumina, have also been developed for synthesizing piperazine derivatives, further enhancing the green credentials of this technique. nih.gov

Catalysis is fundamental to modern organic synthesis, enabling reactions with high selectivity and yield under mild conditions. For the synthesis of this compound and its derivatives, catalyst development has focused on achieving specific chemical transformations efficiently. A range of catalytic systems, from heterogeneous metal catalysts to advanced photoredox catalysts, have been employed.

Recent advances have seen the rise of photoredox catalysis for the C–H functionalization of piperazines, offering a green approach by using light to promote reactions. mdpi.com Catalysts like Iridium(III) tris(2-phenylpyridine) (Ir(ppy)₃) have proven effective in these transformations. mdpi.com This method contrasts with earlier approaches that may have required stoichiometric amounts of potentially toxic reagents. mdpi.com Similarly, palladium- and ruthenium-based catalysts are used for various coupling reactions to construct the piperazine scaffold and its derivatives. organic-chemistry.org

Heterogeneous catalysts, such as metals supported on polymeric resins or zeolites, offer the advantage of easy separation from the reaction mixture and potential for reuse, which aligns with sustainable chemistry principles. mdpi.comresearchgate.net For example, metal ions supported on a commercial polymeric resin have been used to catalyze the synthesis of monosubstituted piperazines, shortening reaction times and simplifying product isolation. mdpi.com The development of cooperative indium/diphenyl phosphate (B84403) catalysis has enabled the [3 + 3] annulation of 3-aminooxetanes to form piperazine derivatives with good functional group compatibility and excellent diastereoselectivity. researchgate.net

Interactive Table: Overview of Catalytic Systems in Piperazine Synthesis

Catalyst System Reaction Type Advantages
Supported Metal Ions (e.g., on resin) N-Alkylation Heterogeneous, reusable, simplified workup. mdpi.com
Palladium or Ruthenium Complexes Cross-Coupling, Cyclization High efficiency, good functional group tolerance. organic-chemistry.org
Iridium Photoredox Catalysts (e.g., Ir(ppy)₃) C-H Arylation Green approach, mild conditions, high selectivity. mdpi.com
Copper Salts Cyclization (SnAP method) Mild room temperature conditions. mdpi.com
Phase Transfer Catalysts (e.g., TBAB) N-Alkylation Enhances reaction rates in multiphase systems. google.com

Advanced Purification and Isolation Techniques

The isolation of highly pure this compound is essential for its intended applications. Achieving high purity often requires a combination of advanced purification techniques, with chromatography and crystallization being the most prominent methods.

Chromatography is an indispensable tool for the purification of organic compounds. For piperazine derivatives, a variety of chromatographic techniques are employed to separate the desired product from starting materials, reagents, and by-products.

Flash column chromatography (FCC) is a commonly used method for routine purification. nih.gov However, for achieving very high purity, High-Performance Liquid Chromatography (HPLC) is often required. The separation of piperazine and its derivatives by reversed-phase HPLC can be challenging due to their polar nature, which often results in poor retention on standard C18 columns. researchgate.net To overcome this, derivatization of the piperazine nitrogen with a nonpolar group, such as a dansyl (DNS) group, can be performed. The resulting derivative is less polar and can be effectively separated using normal-phase HPLC, for instance on a cyanopropyl column. researchgate.net

For highly complex mixtures, advanced techniques like comprehensive two-dimensional chromatography can be utilized. mdpi.com This method combines two different chromatographic separation mechanisms, significantly increasing the peak capacity and allowing for the separation of components with very similar properties. mdpi.com

Interactive Table: Comparison of Chromatographic Methods for Piperazine Derivatives

Technique Principle Typical Application Advantages/Disadvantages
Flash Column Chromatography (FCC) Adsorption Routine purification of reaction mixtures. nih.gov Fast and simple; lower resolution than HPLC.
Reversed-Phase HPLC (RP-HPLC) Partitioning Purity analysis High resolution; poor retention for polar piperazines. researchgate.net
Normal-Phase HPLC (NP-HPLC) Adsorption Purification of derivatized piperazines. researchgate.net Good separation for less polar derivatives; requires non-polar solvents.
Comprehensive 2D Chromatography Multiple Mechanisms Separation of very complex mixtures. mdpi.com Extremely high peak capacity; complex instrumentation.

The selection of the appropriate chromatographic method is crucial and depends on the specific separation challenge and the required level of purity. researchgate.netnih.gov

Crystallization is a powerful purification technique that can yield products of very high purity. mt.com The process relies on the principle that a compound will have different solubilities in a solvent at different temperatures. An impure solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the mother liquor. mt.com

The key to a successful recrystallization is the choice of solvent. mt.com An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For piperazine derivatives, alcohols such as isopropyl alcohol are commonly used for recrystallization. mdpi.comnih.gov Often, activated charcoal is added to the hot solution to adsorb colored impurities before filtration. nih.gov

In some cases, purification is achieved by first converting the piperazine derivative into a salt, such as a diacetate salt, which is then crystallized. google.com The pure salt can then be neutralized to regenerate the purified free base. For example, crude piperazine can be dissolved in acetone (B3395972) and treated with glacial acetic acid to precipitate piperazine diacetate, which is then isolated. google.com Another specialized technique is fractional crystallization at low temperatures (0-10 °C) from a concentrated mixture to isolate anhydrous piperazine. google.com For obtaining single crystals suitable for X-ray analysis, slow evaporation of a solvent like ethanol is a common practice. mdpi.com

Interactive Table: Common Crystallization Protocols for Piperazine Derivatives

Protocol Key Solvents/Reagents Procedure Purpose
Standard Recrystallization Isopropyl alcohol, Acetone Dissolve in hot solvent, cool to crystallize, filter. mdpi.comnih.gov General purification.
Decolorization Isopropyl alcohol, Charcoal Add charcoal to hot solution, filter hot, cool filtrate. nih.gov Removal of colored impurities.
Salt Crystallization Acetone, Acetic Acid Form diacetate salt in acetone, filter precipitate. google.com Purification of the basic amine.
Low-Temperature Crystallization None (concentrated mixture) Cool mixture to 0-10 °C to induce crystallization. google.com Isolation of anhydrous product.
Slow Evaporation Ethanol Allow solvent to evaporate slowly from a solution. mdpi.com Growth of high-quality single crystals.

These crystallization techniques are vital for obtaining this compound and its derivatives in a highly purified solid state.

Chemical Derivatization and Functionalization Strategies of 2 Methoxy 3 Piperazin 1 Ylpropan 1 Ol

Modification at the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring is a common motif in pharmacologically active compounds, largely due to its ability to be readily functionalized at its nitrogen atoms. In 2-Methoxy-3-piperazin-1-ylpropan-1-ol, the N4 nitrogen is a secondary amine and represents the most accessible site for chemical modification.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperazine ring is a nucleophilic center that readily participates in N-alkylation and N-acylation reactions. These are fundamental transformations for introducing a vast array of substituents.

N-Alkylation is commonly achieved through three primary methods: nucleophilic substitution, reductive amination, and the reduction of carboxyamides. nih.gov Nucleophilic substitution involves the reaction of the piperazine nitrogen with alkyl halides or sulfonates. nih.gov This strategy is exemplified in the synthesis of Ranolazine (B828), a complex derivative, where the closely related precursor 1-(2-methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol is alkylated with 2-chloro-N-(2,6-dimethylphenyl)acetamide. google.comgoogle.com The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct.

Reductive amination offers an alternative route, involving the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov This method is highly versatile for introducing diverse alkyl groups. nih.gov A third method involves the reduction of a pre-formed N-acyl derivative (an amide) to the corresponding alkyl amine using strong reducing agents such as lithium aluminum hydride. nih.gov

N-Acylation involves the reaction of the piperazine's secondary amine with acylating agents like acyl chlorides or acid anhydrides to form stable amide bonds. beilstein-journals.org This reaction is generally high-yielding and serves as a common first step for creating libraries of derivatives or for introducing specific functional moieties. beilstein-journals.org

Table 1: Example of N-Alkylation in the Synthesis of a Related Analog
Reactant AReactant BReagents/ConditionsProductReference
1-(2-methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol2-chloro-N-(2,6-dimethylphenyl)acetamidePotassium carbonate, Sodium iodide, Dimethylformamide (DMF)Ranolazine google.com
1-(2-methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol2-chloro-N-(2,6-dimethylphenyl)acetamidePotassium bicarbonate, Toluene, 80-85°CRanolazine google.com

Formation of Substituted Piperazine Moieties

Building upon N-alkylation and N-acylation, more complex and diverse substituted piperazine moieties can be constructed. These strategies are central to drug discovery, allowing for the fine-tuning of a molecule's interaction with biological targets.

One powerful method for creating N-aryl piperazines is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between the piperazine nitrogen and an aryl halide or triflate, granting access to a wide range of biologically relevant arylpiperazines. organic-chemistry.org

Furthermore, multi-step synthetic sequences can be employed to introduce highly functionalized side chains. For instance, an initial acylation can be followed by further reactions on the newly introduced substituent. Radical addition and cyclization reactions involving acylated piperazine derivatives have been used to create novel piperazine-dihydrofuran compounds, demonstrating the potential for building complex heterocyclic systems onto the piperazine core. nih.gov The synthesis of intricate drug molecules often relies on the stepwise addition of functionalized building blocks to the piperazine nitrogen, enabling the exploration of a broad chemical space. nih.gov

Transformations of the Alcohol Functionality

The primary alcohol (-CH₂OH) in this compound is another key site for chemical modification, offering pathways to introduce new functional groups and alter the compound's polarity and hydrogen-bonding capabilities.

Oxidation to Carbonyl or Carboxylic Acid Derivatives

The primary alcohol functionality can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidation, using reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), would selectively convert the primary alcohol to the corresponding aldehyde.

Esterification and Etherification Reactions

Esterification converts the alcohol into an ester, which can modify the compound's lipophilicity and metabolic stability. This can be achieved through reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more commonly, by reacting the alcohol with a more reactive acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Such transformations are relevant in preformulation studies where drug compatibility with excipients is assessed. mdpi.com

Etherification involves the conversion of the alcohol group into an ether linkage. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the ether. This method was successfully used in the synthesis of related phenoxypropanol amine derivatives, highlighting its applicability to similar scaffolds. nih.gov

Manipulation of the Methoxy (B1213986) Group and Aromatic Substitution (for related methoxyphenoxy analogs)

For structurally related analogs containing a methoxyphenoxy group, such as 1-(2-methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol, the aromatic ring and its methoxy substituent provide additional avenues for chemical derivatization. smolecule.com

The cleavage of aryl methyl ethers is a common transformation used to unmask a reactive phenolic hydroxyl group. researchgate.net This O-demethylation can be accomplished using various reagents under different conditions. Strong protic acids like HBr and Lewis acids such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃) are effective but often require harsh conditions. google.comcommonorganicchemistry.com Milder, more nucleophilic reagents like thiolates in polar apathetic solvents also facilitate this cleavage. commonorganicchemistry.comresearchgate.net Modern methods, including organophotoredox catalysis, have been developed for the chemoselective deprotection of phenolic ethers under mild conditions. chemrxiv.org

Table 2: Common Reagents for O-Demethylation of Aryl Methyl Ethers
ReagentTypical ConditionsCharacteristicsReference
Boron Tribromide (BBr₃)Dichloromethane (DCM), often at low temp.Mild and effective, good functional group tolerance. commonorganicchemistry.com
Hydrobromic Acid (HBr)Elevated temperaturesStrong acid, less functional group tolerance. commonorganicchemistry.com
Thiolates (e.g., R-S⁻ Na⁺)Polar aprotic solvent (e.g., DMF), elevated temp.Strong nucleophilic conditions. commonorganicchemistry.comresearchgate.net
Aluminum Chloride (AlCl₃)Organic solvent (e.g., DCM)Strong Lewis acid, can require excess reagent. google.com
Aliquat-336 (PTC)Protic acidPhase-transfer catalyst that accelerates reaction. researchgate.net

The 2-methoxyphenoxy ring is also susceptible to electrophilic aromatic substitution (EAS) , allowing for the introduction of various substituents directly onto the aromatic core. researchgate.netmasterorganicchemistry.com The existing alkoxy groups (-O-R and -OCH₃) are both activating and ortho-, para-directing. msu.edu Therefore, incoming electrophiles will preferentially add to the positions ortho and para relative to these groups. In the 1-(2-methoxyphenoxy) moiety, the substitution pattern will be guided by the combined directing effects of the two groups, with steric hindrance also playing a role in determining the final product distribution.

Table 3: Predicted Electrophilic Aromatic Substitution on a 1-(2-Methoxyphenoxy) Moiety
ReactionReagentsElectrophile (E⁺)Predicted Major Products
HalogenationBr₂, FeBr₃Br⁺Substitution at positions 4, 5, or 6
NitrationHNO₃, H₂SO₄NO₂⁺Substitution at positions 4, 5, or 6
SulfonationFuming H₂SO₄SO₃Substitution at positions 4, 5, or 6
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺Substitution likely at less sterically hindered para positions (4 or 5)
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺Substitution likely at less sterically hindered para positions (4 or 5)

Strategies for Methoxy Group Substitution

In general organic synthesis, the substitution of a methoxy group can be challenging due to the stability of the ether linkage. Typically, harsh conditions are required, which could affect other functional groups present in the molecule, such as the secondary alcohol and the piperazine moiety. Reagents like boron tribromide (BBr₃) or strong acids such as hydrobromic acid (HBr) are often employed for the cleavage of methyl ethers to the corresponding alcohols. Subsequent functionalization of the resulting hydroxyl group could then be achieved through various reactions, such as esterification or etherification, to introduce a wide range of substituents. However, no specific examples or optimized conditions for these transformations on this compound have been documented.

Electrophilic and Nucleophilic Aromatic Substitution on Linked Aromatic Rings

The application of electrophilic and nucleophilic aromatic substitution reactions is contingent on the presence of an aromatic ring linked to the this compound scaffold. Since the parent compound itself is aliphatic and heterocyclic, this section can only be addressed in a hypothetical context where an aromatic moiety has been previously introduced, for instance, by N-arylation of the piperazine ring.

Should such a derivative exist, the feasibility and outcome of aromatic substitution would depend on the nature of the aromatic ring and any existing substituents. Electron-donating groups on the aromatic ring would facilitate electrophilic substitution, directing incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups would deactivate the ring towards electrophilic attack but could enable nucleophilic aromatic substitution, particularly if positioned ortho or para to a suitable leaving group. Standard protocols for nitration, halogenation, sulfonation, Friedel-Crafts alkylation, and acylation could theoretically be applied, but their success and regioselectivity would need to be empirically determined for each specific derivative.

Multi-Component Reactions and Heterocyclic Annulations Incorporating the Scaffold

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the rapid construction of complex molecules in a single step. The this compound scaffold possesses multiple reactive sites—the secondary amine of the piperazine ring and the hydroxyl group—that could potentially participate in MCRs. For example, the piperazine nitrogen could act as the amine component in Ugi or Passerini reactions, allowing for the introduction of diverse substituents.

Similarly, the bifunctional nature of the scaffold could be exploited in heterocyclic annulation reactions to construct novel fused ring systems. For instance, condensation reactions involving the piperazine nitrogens and the hydroxyl group with appropriate bifunctional reagents could lead to the formation of new heterocyclic rings. Despite these theoretical possibilities, the scientific literature does not currently contain specific examples of multi-component reactions or heterocyclic annulations that utilize this compound as a building block.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of 2-Methoxy-3-piperazin-1-ylpropan-1-ol.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide the fundamental map of the molecule's hydrogen and carbon environments.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The propanol (B110389) backbone protons would likely appear as complex multiplets due to splitting by adjacent protons. The methoxy (B1213986) group protons would present as a sharp singlet, typically in the 3.3-3.4 ppm range. Protons on the piperazine (B1678402) ring would likely show complex multiplets, with those closer to the propanol chain appearing at a different chemical shift than those on the distal side. The protons of the primary alcohol (CH₂OH) and the proton on the methoxy-bearing carbon (CH-OCH₃) would also have characteristic shifts. The exchangeable protons from the alcohol (-OH) and the secondary amine (-NH) in the piperazine ring would appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H data by showing a distinct signal for each of the eight carbon atoms in the molecule, confirming the carbon skeleton. The carbon of the methoxy group is expected around 55-60 ppm. The carbons of the propanol chain (C1, C2, C3) would resonate at distinct chemical shifts influenced by their attached functional groups (hydroxyl, methoxy, and piperazinyl, respectively). The two chemically non-equivalent sets of carbons in the piperazine ring would also be distinguishable.

The following table outlines the predicted chemical shifts for this compound.

Atom Site Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Multiplicity
CH₂ OH (C1)~3.5 - 3.7~60 - 65Multiplet
CH (OCH₃) (C2)~3.4 - 3.6~75 - 80Multiplet
CH₂ N (C3)~2.5 - 2.7~55 - 60Multiplet
OCH₃ ~3.3~58 - 60Singlet
Piperazine CH₂ (adjacent to N-H)~2.9~45 - 50Multiplet
Piperazine CH₂ (adjacent to N-C3)~2.6~50 - 55Multiplet
OH Variable (Broad)-Singlet
NH Variable (Broad)-Singlet

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (typically over two to three bonds). Key expected correlations would be observed between the protons on C1, C2, and C3 of the propanol backbone, confirming their adjacency. anaxlab.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. anaxlab.com It would be used to definitively assign which protons are attached to which carbons, for example, linking the methoxy proton singlet to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the different fragments of the molecule. anaxlab.com Expected key correlations include the signal from the methoxy protons to the C2 carbon and the protons on C3 to the adjacent carbons within the piperazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This can help to determine the preferred conformation of the molecule in solution. For instance, a spatial correlation might be observed between the methoxy protons and the proton on C2.

Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful method for confirming signal assignments and studying reaction mechanisms. Replacing a specific proton with a deuterium atom causes its signal to disappear from the ¹H NMR spectrum and simplifies the splitting patterns of neighboring protons. For example, deuteration of the N-H proton of the piperazine ring and the O-H proton of the alcohol group by exchange with D₂O would confirm the assignment of these exchangeable protons. Site-specific synthesis with deuterated starting materials could be used to label non-exchangeable positions, which aids in both NMR signal assignment and in tracking metabolic pathways.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. A weaker, sharper band in a similar region (~3300 cm⁻¹) could be attributed to the N-H stretching of the secondary amine in the piperazine ring. researchgate.net Aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹. The C-O stretching vibrations for the ether and alcohol functionalities would be visible in the fingerprint region, typically between 1050 and 1250 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the O-H and N-H stretches are often weak in Raman spectra, the aliphatic C-H and C-C bond vibrations would produce strong signals, providing further confirmation of the core structure.

The following table summarizes the expected key vibrational frequencies.

Functional Group Vibrational Mode Predicted FT-IR Frequency (cm⁻¹)
Alcohol (-OH)O-H Stretch (broad)3200 - 3500
Amine (-NH)N-H Stretch~3300
Alkane (-CH, -CH₂)C-H Stretch2850 - 2960
Ether (C-O-C)C-O Stretch1070 - 1150
Alcohol (C-OH)C-O Stretch1050 - 1200
Amine (C-N)C-N Stretch1020 - 1250

Note: Predicted values are based on standard vibrational frequency correlation tables.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (HRMS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate measurement of the molecular mass of the protonated molecule [M+H]⁺. For C₈H₁₈N₂O₂, the expected exact mass is 174.1368, and HRMS would confirm this elemental composition, distinguishing it from other molecules with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS would be used to analyze the purity of the compound and study its fragmentation. scirp.org Under electrospray ionization (ESI), the compound would readily form a protonated molecular ion [M+H]⁺ at m/z 175. The fragmentation pattern (MS/MS) would be key to confirming the structure. Expected fragmentation pathways include:

Loss of a water molecule (-18 Da) from the alcohol.

Loss of the methoxy group (-31 Da).

Cleavage of the piperazine ring, leading to characteristic fragment ions.

Cleavage of the bond between C2 and C3, separating the piperazine moiety from the methoxy-propanol portion.

UV-Visible Absorption Spectroscopy for Electronic Structure and Conjugation

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The structure of this compound lacks any significant chromophores or an extended system of conjugated pi-bonds. The molecule is composed of saturated aliphatic chains and rings. Therefore, it is not expected to show significant absorption in the near-UV or visible range (220-800 nm). Any observed absorption would likely be weak and occur at short wavelengths (below 220 nm), corresponding to n→σ* transitions associated with the lone pairs on the oxygen and nitrogen atoms.

X-ray Crystallography for Solid-State Structural Determination

While a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly available literature, a comprehensive understanding of its likely solid-state structure can be inferred from the crystallographic analysis of closely related piperazine derivatives. This predictive analysis, grounded in the principles of structural chemistry and data from analogous compounds, offers valuable insights into the molecule's expected conformation, crystal packing, and intermolecular interactions.

Based on studies of similar structures, it is anticipated that this compound would crystallize in a common space group for organic molecules, such as the monoclinic P2₁/c or the triclinic Pī system. nih.govnih.gov These space groups are frequently observed for molecules with the conformational flexibility and hydrogen bonding capabilities inherent to the subject compound.

The piperazine ring is a key structural motif, and in the solid state, it is expected to adopt a stable chair conformation. nih.govnih.gov This conformation minimizes steric strain and is a common feature in the crystal structures of numerous piperazine-containing compounds. nih.govnih.gov The substituents on the piperazine ring, namely the 2-methoxypropyl-1-ol group, would occupy equatorial positions to further reduce steric hindrance.

The conformation of the flexible propanol linker is another critical aspect of the solid-state structure. The torsion angles between the piperazine ring, the propanol backbone, and the methoxy group will be dictated by a combination of intramolecular and intermolecular forces, including the aforementioned hydrogen bonding and van der Waals interactions.

To provide a more quantitative prediction, the following table outlines the expected crystallographic parameters for this compound, based on the analysis of structurally analogous compounds.

Crystallographic ParameterPredicted Value
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or Pī
Piperazine Ring ConformationChair
Dominant Intermolecular InteractionsO-H···N and N-H···O Hydrogen Bonds

It is imperative to emphasize that these are predictive insights based on the crystallographic data of related structures. A definitive elucidation of the solid-state structure of this compound awaits experimental determination through single-crystal X-ray diffraction analysis. Such an analysis would provide precise bond lengths, bond angles, torsion angles, and a detailed map of the intermolecular interactions, confirming or refining these structural predictions.

Computational Chemistry and Theoretical Investigations of 2 Methoxy 3 Piperazin 1 Ylpropan 1 Ol

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research, providing deep insights into the molecular structure and electronic properties of compounds. These methods solve the Schrödinger equation for a molecule, yielding its energy and wavefunction, from which numerous properties can be derived. For a molecule like 2-Methoxy-3-piperazin-1-ylpropan-1-ol, DFT would be an invaluable tool.

Optimization of Molecular Structures

The first step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this process, a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) are chosen to approximate the complex electron-electron interactions. The resulting optimized structure provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's physical and chemical behavior.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. A smaller gap generally suggests a more reactive molecule. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR (Nuclear Magnetic Resonance): The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can accurately predict the 1H and 13C NMR chemical shifts. These theoretical values are invaluable for assigning the signals in an experimental NMR spectrum.

IR (Infrared): The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum. By analyzing the vibrational modes, specific functional groups within the molecule can be identified.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule. These transitions correspond to the absorption of light in the UV-Vis region and provide information about the electronic structure and chromophores within the molecule.

Atomic Charge Distribution and Electrostatic Potential Maps

Understanding the distribution of electronic charge within a molecule is essential for predicting its interactions with other molecules. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom.

Furthermore, a Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). This map is a powerful tool for predicting non-covalent interactions, such as hydrogen bonding, and for understanding the reactive behavior of the molecule.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, such as the propanol (B110389) chain in this compound, can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements and their relative energies. By rotating key dihedral angles and performing energy calculations for each conformation, an energy landscape can be constructed. This landscape reveals the most stable low-energy conformations (local minima) and the energy barriers (transition states) between them. This information is crucial for understanding the molecule's flexibility and how its shape can influence its biological activity and physical properties.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that approximates the potential energy of the system.

By simulating the molecule over a period of time (typically nanoseconds to microseconds), its conformational changes, flexibility, and interactions with its environment can be observed. For this compound, an MD simulation in a solvent, such as water, would provide insights into how the solvent molecules arrange themselves around the solute and how they influence its conformation and dynamics. This is particularly important for understanding the behavior of the molecule in a biological or solution-phase environment.

Reaction Pathway Prediction and Transition State Analysis

While specific computational studies detailing the reaction pathways for the synthesis of this compound are not extensively available in peer-reviewed literature, theoretical predictions can be formulated based on well-established principles of organic reaction mechanisms. The synthesis of this compound typically proceeds via a nucleophilic substitution reaction, a class of reactions amenable to computational modeling for pathway prediction and transition state analysis.

The most probable synthetic route involves the nucleophilic attack of a piperazine (B1678402) nitrogen atom on an electrophilic carbon of a precursor molecule. A common precursor is an epoxide, such as 2-((2-methoxyphenoxy)methyl)oxirane, which is itself formed from 2-methoxyphenol and epichlorohydrin (B41342). The reaction of piperazine with this epoxide intermediate is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction, leading to the opening of the strained epoxide ring.

The predicted reaction pathway is as follows:

Reactants → Transition State → Product

Reactants: Piperazine and 2-((2-methoxyphenoxy)methyl)oxirane. The nitrogen atom of piperazine acts as the nucleophile, possessing a lone pair of electrons. The carbon atoms of the oxirane ring are the electrophilic centers.

Reaction Coordinate: The reaction proceeds along a coordinate representing the approach of the piperazine nitrogen to one of the epoxide carbons. Under neutral or basic conditions, the nucleophilic attack is expected to occur at the sterically less hindered carbon of the epoxide ring. masterorganicchemistry.com This is a key principle in the ring-opening of epoxides. masterorganicchemistry.commdpi.com The strain of the three-membered epoxide ring makes its carbons highly susceptible to nucleophilic attack. libretexts.org

Transition State: As the piperazine nitrogen approaches the electrophilic carbon, a transition state is formed. In this high-energy, transient state, the carbon-nitrogen bond is partially formed, and the carbon-oxygen bond of the epoxide ring is partially broken. The geometry of the carbon atom undergoing attack changes, moving towards a trigonal bipyramidal arrangement. Computational analysis of such transition states typically involves calculating the activation energy (the energy barrier that must be overcome for the reaction to proceed) and analyzing the vibrational frequencies to confirm that it is a true saddle point on the potential energy surface (characterized by one imaginary frequency).

Product: The breaking of the carbon-oxygen bond completes the ring-opening, resulting in the formation of this compound. The nitrogen atom becomes covalently bonded to the carbon, and the epoxide oxygen becomes a hydroxyl group after protonation.

Illustrative Computational Data for a Model SN2 Epoxide Ring-Opening Reaction

The following tables present hypothetical, yet representative, data that would be expected from a computational study of the transition state for the reaction between piperazine and an epoxide precursor.

Table 1: Predicted Activation Energies for the Rate-Determining Step

Computational MethodBasis SetSolvent ModelActivation Energy (ΔG‡) (kcal/mol)
Density Functional Theory (DFT)6-31G(d)PCM (Ethanol)15.8
Møller-Plesset Perturbation Theory (MP2)cc-pVTZSMD (Water)14.5

This data is illustrative and represents typical values for SN2 reactions of amines with epoxides.

Table 2: Key Interatomic Distances in the Predicted Transition State

BondReactant Distance (Å)Transition State Distance (Å)Product Distance (Å)
C-N (forming bond)> 3.0~2.1~1.47
C-O (breaking bond)~1.45~1.9> 3.0

This data is illustrative. The transition state is characterized by elongated, partial bonds relative to the stable reactants and products.

The analysis of the reaction pathway and transition state provides crucial insights into the kinetics and mechanism of the formation of this compound. By understanding the energy barriers and the geometry of the transition state, the reaction conditions can be optimized to improve the yield and selectivity of the synthesis. Modern computational tools, such as density functional theory (DFT), are powerful for predicting these aspects of chemical reactions. bohrium.com

Mechanistic Investigations at the Molecular and Cellular Level Non Clinical

Ligand Binding Studies with Biomolecules (e.g., Receptors, Enzymes)

Investigating Interactions with Neurotransmitter Receptors

The core structure of 2-Methoxy-3-piperazin-1-ylpropan-1-ol contains a 1-(2-methoxyphenyl)piperazine (B120316) moiety. This chemical scaffold is recognized for its interaction with various neurotransmitter receptors. Research on structurally similar compounds has revealed that this particular fragment plays a significant role in binding affinity for serotonin (B10506) and dopamine (B1211576) receptors.

Specifically, studies on a series of 4-alkyl-1-(o-methoxyphenyl)piperazines have demonstrated that the methoxyphenylpiperazine unit contributes to affinity for both 5-HT1A and 5-HT2 serotonin receptors. nih.gov Further investigations into other derivatives have highlighted the importance of this structural component for high-affinity binding to dopamine D2 and D3 receptors. While direct binding data for this compound is not extensively detailed in available literature, the consistent activity of its core moiety across multiple studies suggests a potential for interaction with these neuroreceptors. The piperazine (B1678402) ring itself is a common feature in many centrally acting agents, known to influence receptor binding and pharmacological activity. researchgate.net

Table 1: Receptor Affinity of Structurally Related 1-(o-Methoxyphenyl)piperazine Analogs This table summarizes findings for compounds structurally related to this compound to infer potential interactions.

Receptor Target Structural Moiety's Contribution Reference
5-HT1A Receptor The 1-(o-methoxyphenyl)piperazine fragment contributes to receptor affinity. nih.gov
5-HT2 Receptor The 1-(o-methoxyphenyl)piperazine fragment contributes to receptor affinity. nih.gov
Dopamine D2/D3 Receptors The 1-(o-methoxyphenyl)piperazine structure is a key component for high-affinity ligands.

Role as a Metabolite or Impurity and its Direct Biochemical Interactions (e.g., as a metabolite of Ranolazine)

This compound (CVT-2513) is a primary metabolite of ranolazine (B828). smolecule.comwesleyan.edu Ranolazine undergoes extensive metabolism in the liver and intestines, primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6. nih.gov This biotransformation leads to the production of over 40 different metabolites found in plasma. nih.gov

CVT-2513 is formed through the N-dealkylation of the parent ranolazine molecule. While it is one of the principal metabolites, its specific pharmacological activity has not been as thoroughly characterized as the parent drug. wesleyan.edutga.gov.au However, one study that synthesized five principal metabolites of ranolazine found that CVT-2513, along with another metabolite (CVT-2738), could be protective against myocardial ischemia in a mouse model, although its potency was less than that of ranolazine. wesleyan.edu This suggests a direct, albeit reduced, biochemical interaction relevant to the therapeutic area of its parent compound.

Biochemical Pathway Modulation (e.g., Enzyme Kinetics, Inhibitor Studies)

Direct studies on the modulation of specific biochemical pathways or enzyme kinetics by this compound are limited. However, information regarding its parent compound and other metabolites provides context. In vitro studies have shown that ranolazine and its O-demethylated metabolite are weak inhibitors of CYP3A and moderate inhibitors of CYP2D6.

The metabolism of ranolazine itself is heavily dependent on the CYP450 enzyme system, particularly CYP3A4 and CYP2D6. nih.gov The formation of this compound via N-dealkylation is a direct result of this enzymatic pathway. While the inhibitory potential of this specific N-dealkylated metabolite on CYP enzymes has not been fully elucidated, the activity of other metabolites suggests that it may also interact with these crucial drug-metabolizing enzymes.

Structure-Activity Relationship (SAR) Studies for Molecular-Level Interactions (excluding clinical outcomes)

Structure-activity relationship (SAR) studies on analogous compounds provide insight into the molecular interactions of the 1-(o-methoxyphenyl)piperazine core of this compound. These studies help to understand how specific structural features influence binding affinity at the molecular level.

For instance, in a series of analogs targeting 5-HT1A and 5-HT2 receptors, the presence of a terminal benzotriazole (B28993) fragment on the alkyl chain extending from the piperazine nitrogen was shown to enhance affinity for both receptors. nih.gov This indicates that the nature of the substituent on the piperazine ring is a critical determinant of receptor interaction.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for 1-(o-Methoxyphenyl)piperazine Analogs

Structural Modification Impact on Molecular Interaction Target Reference
Addition of a terminal benzotriazole fragment to the N-alkyl chain Contributes to both 5-HT1A and 5-HT2 receptor affinity. 5-HT1A/5-HT2 Receptors nih.gov
Extended and linear conformation of the N-alkyl spacer Crucial for improved D3 receptor selectivity over D2 receptors. Dopamine D3 Receptor

Studies on Cellular Transport Mechanisms (e.g., membrane permeability without clinical context)

Furthermore, in vitro studies have demonstrated that ranolazine and its O-demethylated metabolite are moderate inhibitors of P-gp. This suggests that compounds with this core structure have the potential to interact with this key cellular transport protein. The plasma protein binding for other ranolazine metabolites has been determined to be between 70% and 75%, which can also influence a compound's transport and distribution characteristics. fda.gov

Applications in Chemical Science and Advanced Materials Non Clinical

Role as a Chemical Intermediate and Building Block in Complex Molecule Synthesis

1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol is recognized for its role as a chemical intermediate in the synthesis of more complex molecules. smolecule.com The presence of reactive functional groups—specifically the secondary alcohol and the secondary amine in the piperazine (B1678402) ring—allows for a variety of chemical transformations.

While specific examples of novel heterocyclic systems synthesized directly from 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol are not extensively detailed in the reviewed literature, its structure lends itself to such applications. The piperazine moiety is a common feature in many pharmacologically active heterocyclic compounds. Arylpiperazine derivatives, for instance, are a significant class of ligands for various receptors. The core structure of 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol can be modified to create new heterocyclic frameworks. For example, the nitrogen atoms of the piperazine ring can participate in condensation reactions to form fused heterocyclic systems.

This compound is a known impurity and a metabolite of Ranolazine (B828), an anti-anginal medication. smolecule.comchemicalbook.com In the context of pharmaceutical chemistry, it serves as a reference standard in analytical procedures. synzeal.com Furthermore, its synthesis is a key step in some routes to Ranolazine and its analogues. The synthesis of 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol itself typically involves the reaction of 2-methoxyphenol with epichlorohydrin (B41342) to form an epoxide intermediate, which is then opened by piperazine. smolecule.comgoogle.com This synthetic route highlights its role as a precursor in a multistep process.

The table below outlines a typical synthesis of Ranolazine where 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol is a key intermediate.

StepReactantsProductDescription
12-Methoxyphenol, Epichlorohydrin1-(2-Methoxyphenoxy)-2,3-epoxypropaneFormation of the epoxide intermediate. google.com
21-(2-Methoxyphenoxy)-2,3-epoxypropane, Piperazine1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-olRing-opening of the epoxide with piperazine. google.com
31-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol, 2-Chloro-N-(2,6-dimethylphenyl)acetamideRanolazineN-alkylation of the piperazine ring to yield the final product.

Potential in Polymer Chemistry and Material Science

The functional groups present in 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol also suggest its potential for applications in polymer chemistry and material science.

The hydroxyl and amine functionalities of this compound make it a candidate for incorporation into polymer chains. For example, it could be used as a monomer or a chain extender in the synthesis of polyurethanes or polyesters, imparting specific properties to the resulting polymers. The aromatic ring could enhance thermal stability, while the piperazine and hydroxyl groups could improve adhesion and introduce sites for further functionalization.

There is evidence to suggest the use of 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol in the development of hydrophilic and antimicrobial coatings. smolecule.com The piperazine and hydroxyl groups can increase the hydrophilicity of a surface, which can be beneficial for biocompatibility and anti-fouling properties. Furthermore, piperazine derivatives are known to exhibit antimicrobial properties, and incorporating this compound into a coating could confer resistance to pathogens such as Staphylococcus aureus and Escherichia coli. smolecule.com

Use in Analytical Chemistry as a Reagent or Derivatizing Agent

In analytical chemistry, 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol is primarily used as a reference standard for the analysis of Ranolazine and its related substances. synzeal.com As an impurity of Ranolazine, its availability in a pure form is crucial for the development and validation of analytical methods to control the quality of the active pharmaceutical ingredient. synzeal.com

While its direct use as a derivatizing agent is not widely reported, the reactive amine and hydroxyl groups suggest potential in this area. Derivatizing agents are used to modify an analyte to improve its chromatographic behavior or detection. For instance, the primary/secondary amine of the piperazine could be reacted with chromophoric or fluorophoric reagents to enhance the detection of analytes in techniques like HPLC or capillary electrophoresis.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways and Catalytic Approaches

The development of efficient and sustainable synthetic routes to 2-Methoxy-3-piperazin-1-ylpropan-1-ol is paramount for unlocking its full potential. While classical approaches involving the reaction of piperazine (B1678402) with a suitable epoxide or a halohydrin are feasible, future research should focus on more advanced and versatile strategies.

One promising avenue lies in the exploration of catalytic asymmetric synthesis . The chiral center at the 2-position of the propanolamine (B44665) backbone presents an opportunity for the development of stereoselective catalytic methods. This could involve the use of chiral catalysts to control the enantioselectivity of the reaction between a prochiral precursor and piperazine. For instance, asymmetric ring-opening of a suitable epoxide with piperazine, catalyzed by a chiral metal complex or an organocatalyst, could provide direct access to enantiomerically pure forms of the target compound.

Furthermore, the application of flow chemistry and microwave-assisted synthesis could offer significant advantages in terms of reaction speed, efficiency, and scalability. acs.org These technologies allow for precise control over reaction parameters, leading to higher yields and purities. The development of continuous flow processes for the synthesis of this compound would be a significant step towards its large-scale production for potential industrial applications.

Another area ripe for exploration is the use of C-H functionalization strategies to introduce the piperazine moiety onto a pre-existing methoxy-propanol scaffold. mdpi.com Recent advances in transition-metal-catalyzed C-H amination could provide a more direct and atom-economical route to the target molecule, avoiding the need for pre-functionalized starting materials. mdpi.com

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic Asymmetric SynthesisEnantiomerically pure productsDevelopment of novel chiral catalysts
Flow Chemistry/Microwave SynthesisIncreased efficiency and scalabilityOptimization of reaction conditions
C-H FunctionalizationAtom economy and directnessDiscovery of suitable catalytic systems

Comprehensive Investigation of Stereo- and Regioselective Reactivity

The presence of multiple reactive sites in this compound—namely the secondary alcohol, the secondary amine of the piperazine ring, and potentially the alpha-protons to the nitrogen atoms—necessitates a thorough investigation of its stereo- and regioselective reactivity.

Future studies should aim to elucidate the diastereoselective reactions of the chiral propanolamine backbone. For example, reactions involving the hydroxyl group could proceed with a degree of substrate-controlled stereoselectivity, influenced by the adjacent methoxy (B1213986) and piperazinyl groups. Understanding these stereochemical outcomes is crucial for the synthesis of complex derivatives with defined three-dimensional structures. nih.gov

The regioselectivity of reactions involving the piperazine ring is another critical area of investigation. The two nitrogen atoms of the piperazine moiety are electronically distinct, and their relative reactivity towards various electrophiles needs to be systematically studied. For instance, under controlled conditions, it may be possible to selectively functionalize either the N1 or N4 position of the piperazine ring, providing access to a diverse range of derivatives. rsc.org

Furthermore, exploring the reactivity of the C-H bonds within the piperazine ring through modern synthetic methods could lead to novel functionalization patterns that are not accessible through traditional means. mdpi.com

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers a powerful toolkit for gaining a deeper understanding of the structure, reactivity, and potential interactions of this compound at the molecular level.

Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms and predict the transition state energies for various synthetic transformations. nih.gov This can aid in the rational design of more efficient synthetic routes and in understanding the origins of stereo- and regioselectivity. For instance, computational studies could help in the design of catalysts that favor the formation of a specific enantiomer. nih.gov

Molecular dynamics (MD) simulations can provide insights into the conformational landscape of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. nih.gov This is particularly relevant for exploring its potential as a pharmacophore, as MD simulations can help to predict its binding modes to target proteins.

Combining experimental results with computational modeling will be crucial for developing a comprehensive understanding of the chemical behavior of this compound and for guiding the discovery of its future applications. acs.org

Computational MethodApplicationPotential Insights
Density Functional Theory (DFT)Mechanistic studiesReaction pathways, transition states, selectivity
Molecular Dynamics (MD)Conformational analysis, binding studiesMolecular flexibility, intermolecular interactions

Discovery of Unforeseen Chemical Transformations and Applications

While the immediate applications of this compound may be envisioned in areas such as medicinal chemistry and materials science, it is the potential for discovering unforeseen chemical transformations and novel applications that represents a truly exciting frontier.

The unique combination of functional groups in this molecule could lead to unexpected cyclization or rearrangement reactions under specific conditions. A systematic investigation of its reactivity with a wide range of reagents and under various reaction conditions could unveil novel chemical transformations that are not readily predictable.

In terms of applications, the piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, appearing in a large number of approved drugs. researchgate.net Therefore, derivatives of this compound could be screened for a wide range of biological activities. The chiral propanolamine backbone is also a common feature in many pharmaceuticals, suggesting that this compound could serve as a valuable building block for the synthesis of new drug candidates. nih.gov

Beyond pharmaceuticals, the functional groups present in the molecule could be exploited for applications in materials science . For example, it could be used as a monomer in the synthesis of functional polymers or as a ligand for the preparation of novel metal-organic frameworks (MOFs). Its ability to chelate metal ions could also be explored for applications in catalysis or sensing.

Development of Advanced Analytical Techniques for Trace Analysis of Derivatives

As new derivatives of this compound are synthesized and their applications explored, the need for sensitive and selective analytical methods for their detection and quantification will become increasingly important.

Future research should focus on the development of advanced chromatographic techniques , such as ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS), for the trace analysis of these compounds in complex matrices. mdpi.com Given the chiral nature of the parent molecule, the development of chiral separation methods will be essential for the analysis of enantiomeric purity and for studying the stereoselective metabolism of its derivatives. wikipedia.org

Furthermore, the development of novel derivatization strategies could enhance the detectability of these compounds, particularly for those lacking a strong chromophore for UV detection. jocpr.com This could involve reacting the amine or alcohol functionalities with a fluorescent tag to enable highly sensitive detection by fluorescence spectroscopy.

The establishment of robust and validated analytical methods will be crucial for quality control in synthetic processes, for pharmacokinetic studies of potential drug candidates, and for monitoring the presence of these compounds and their degradation products in environmental samples. researchgate.netrdd.edu.iq

Analytical TechniquePurposeKey Considerations
UHPLC-MSTrace analysis and quantificationMethod validation, matrix effects
Chiral ChromatographyEnantiomeric separation and puritySelection of chiral stationary phase
Derivatization MethodsEnhanced detectionReaction efficiency and stability

Q & A

Q. What are the established synthetic routes for 2-Methoxy-3-piperazin-1-ylpropan-1-ol, and what reaction conditions are critical for success?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between piperazine derivatives and methoxy-propanol precursors. For example, alkylation of piperazine with a methoxy-substituted epoxide intermediate under basic conditions (e.g., K₂CO₃ or NaH) is a common approach. Temperature control (40–60°C) and anhydrous solvents (e.g., THF or DMF) are critical to avoid side reactions like hydrolysis . Post-synthesis purification often requires column chromatography with gradients of ethyl acetate/hexane.

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the methoxy group (-OCH₃), piperazine ring protons, and propanol backbone. Mass spectrometry (MS) via electrospray ionization (ESI) confirms molecular weight (e.g., m/z ~229 for [M+H]⁺). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

Q. What are the key reactive sites in this compound for further derivatization?

  • Methodological Answer : The hydroxyl (-OH) group on the propanol chain is susceptible to oxidation (e.g., with CrO₃ to form ketones) or substitution (e.g., Mitsunobu reaction for ether formation). The piperazine nitrogen atoms can undergo alkylation or acylation to introduce pharmacophores. Regioselectivity in substitutions depends on steric hindrance and reaction pH .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity for large-scale synthesis of this compound?

  • Methodological Answer : Catalyst screening (e.g., Pd/C for hydrogenation steps) and microwave-assisted synthesis reduce reaction times. Solvent optimization (e.g., switching from DMF to acetonitrile) minimizes byproducts. Process analytical technology (PAT), such as in-situ FTIR, monitors reaction progress dynamically. For purity, recrystallization in ethanol/water mixtures (7:3 v/v) is effective .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Cross-validate using orthogonal assays:
  • Binding affinity : Radioligand displacement assays (e.g., ³H-labeled antagonists for serotonin or dopamine receptors).
  • Functional activity : cAMP accumulation or calcium flux assays to confirm agonism/antagonism.
    Contradictions may arise from assay conditions (e.g., pH, temperature) or cell line variability (e.g., HEK-293 vs. CHO cells). Always include positive controls (e.g., known receptor agonists) and replicate across independent labs .

Q. What computational strategies are effective for predicting receptor interactions of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Glide) models interactions with serotonin (5-HT₁A) or adrenergic receptors. Molecular dynamics simulations (GROMACS) assess binding stability over 100-ns trajectories. Quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors predict pharmacokinetic properties .

Key Considerations for Experimental Design

  • Regioselectivity in Substitution Reactions : Use bulky bases (e.g., LDA) to favor substitution at the less hindered piperazine nitrogen .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks to establish shelf-life .
  • Ethical Compliance : Non-FDA-approved; strictly follow institutional guidelines for in vitro/in vivo testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.